[(Adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate
Overview
Description
ML151 is a two-component, low viscosity silicone compound primarily used for high-performance potting and encapsulation. It is known for its remarkable flexibility, high temperature resistance, and superb electrical insulation properties. This compound is addition cured and does not require exposure to air for complete cross-linking, making it highly desirable for various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: ML151 is prepared through an addition curing process involving two components. The components are mixed in a ten to one ratio by weight. The curing process can occur at room temperature or elevated temperatures, depending on the specific requirements. The system is 100% solids and contains no solvents, ensuring a stable and consistent product .
Industrial Production Methods: In industrial settings, ML151 is produced by combining the two components in precise ratios and allowing the mixture to cure under controlled conditions. The curing process can be accelerated by applying heat, which reduces the curing time significantly. The resulting product is a clear, flexible silicone compound with excellent flow properties, making it suitable for potting and encapsulation applications .
Chemical Reactions Analysis
Types of Reactions: ML151 primarily undergoes addition curing reactions. This process involves the formation of chemical cross-links between the polymer chains, resulting in a stable, cured product. The compound does not release any by-products during the curing process .
Common Reagents and Conditions: The addition curing process of ML151 typically involves the use of platinum-based catalysts. The reaction conditions can vary, with curing temperatures ranging from room temperature to elevated temperatures (up to 93°C). The curing time can range from 60 minutes to 48 hours, depending on the temperature and specific application requirements .
Major Products Formed: The primary product formed from the curing of ML151 is a flexible, high-temperature resistant silicone compound. This product exhibits excellent electrical insulation properties and is highly resistant to water and thermal cycling .
Scientific Research Applications
Mechanism of Action
The mechanism by which ML151 exerts its effects is primarily through the formation of chemical cross-links during the addition curing process. These cross-links create a stable, cured product with enhanced mechanical and thermal properties. The molecular targets involved in this process are the polymer chains, which undergo cross-linking to form a flexible and durable silicone compound .
Comparison with Similar Compounds
ML151 can be compared with other similar silicone compounds, such as MasterSil 151S and other addition cured silicone systems.
MasterSil 151S: This compound is similar to ML151 but includes silver filling, providing superb electrical conductivity along with good heat transfer properties.
Other Addition Cured Silicone Systems: These systems share similar properties with ML151, such as high-temperature resistance and flexibility. .
Properties
IUPAC Name |
[2-(1-adamantylamino)-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-30(27,28)17-3-2-15(7-16(17)22(25)26)19(24)29-11-18(23)21-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXTVUJWNPMQBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573965-48-7 | |
Record name | [(adamantan-1-yl)carbamoyl]methyl 4-methanesulfonyl-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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